2-Methoxy-3,4-dimethylphenol chemical structure and IUPAC name
2-Methoxy-3,4-dimethylphenol chemical structure and IUPAC name
Disclaimer: Direct experimental data for 2-Methoxy-3,4-dimethylphenol is scarce in publicly available scientific literature. This guide provides the requested structural and naming information, supplemented with data and protocols for closely related isomers and parent compounds to offer a comprehensive overview for research and development purposes.
Chemical Structure and IUPAC Name
The chemical compound specified is 2-Methoxy-3,4-dimethylphenol . Following the nomenclature rules set by the International Union of Pure and Applied Chemistry (IUPAC), this name accurately describes the molecule's structure.
The structure consists of a phenol ring (a benzene ring with a hydroxyl group). The substituents on the benzene ring are:
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A methoxy group (-OCH₃) at position 2.
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A methyl group (-CH₃) at position 3.
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A methyl group (-CH₃) at position 4.
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A hydroxyl group (-OH) at position 1 (implied by the "phenol" base name).
The canonical SMILES representation for this structure is CC1=C(C)C=C(O)C(OC)=C1.
Physicochemical Data of Related Compounds
Due to the limited availability of specific data for 2-Methoxy-3,4-dimethylphenol, the following table summarizes key quantitative data for the closely related isomer, 4-Methoxy-2,3-dimethylphenol , and the parent compound, 3,4-Dimethylphenol . This allows for an informed estimation of the properties of the target compound.
| Property | 4-Methoxy-2,3-dimethylphenol | 3,4-Dimethylphenol (3,4-Xylenol) |
| Molecular Formula | C₉H₁₂O₂ | C₈H₁₀O |
| Molecular Weight | 152.19 g/mol [1] | 122.16 g/mol [2] |
| IUPAC Name | 4-methoxy-2,3-dimethylphenol[1] | 3,4-dimethylphenol[2] |
| CAS Number | 35355-33-0[1] | 95-65-8[3][4] |
| Appearance | Not specified | Colorless to light tan crystalline powder or solid[2] |
| Boiling Point | Not specified | 227 °C[5] |
| Melting Point | Not specified | 63-67 °C[5] |
| Density | Not specified | 1.138 g/mL[5] |
| Water Solubility | Not specified | 0.5 g/L at room temperature[4] |
| LogP (Octanol/Water) | 1.6[1] | 2.2-2.3 |
Experimental Protocols
Generalized Protocol for the Synthesis of a Methoxy-Dimethylphenol Derivative
This protocol outlines a two-step process: 1) regioselective bromination of 3,4-dimethylphenol, followed by 2) a copper-catalyzed methoxylation reaction.
Step 1: Regioselective Bromination of 3,4-Dimethylphenol
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Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethylphenol (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.
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Cooling: Cool the solution to 0 °C using an ice bath.
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Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 equivalent) in the same solvent to the reaction mixture dropwise over 30 minutes. The hydroxyl group of the phenol is an activating group, directing the electrophilic substitution to the ortho and para positions. In this case, the position ortho to the hydroxyl group (position 2) is a likely site for bromination.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-3,4-dimethylphenol.
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Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Copper-Catalyzed Methoxylation (Ullmann Condensation)
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Reaction Setup: In a sealed reaction vessel, combine the purified 2-bromo-3,4-dimethylphenol (1.0 equivalent), sodium methoxide (1.5-2.0 equivalents), a copper(I) catalyst such as copper(I) iodide (CuI) (0.1 equivalents), and a ligand such as L-proline or 1,10-phenanthroline (0.2 equivalents).
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Solvent: Add a high-boiling point polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
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Reaction Monitoring: Monitor the formation of the product by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
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Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic extracts with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting crude 2-Methoxy-3,4-dimethylphenol by column chromatography or distillation under reduced pressure.
Visualizations of Experimental and Logical Workflows
As there are no specific signaling pathways documented for 2-Methoxy-3,4-dimethylphenol, the following diagrams illustrate a generalized experimental workflow for its synthesis and a logical workflow for assessing its potential biological activity, which would be a primary interest for drug development professionals.
References
- 1. 4-Methoxy-2,3-dimethylphenol | C9H12O2 | CID 10931625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenol, 3,4-dimethyl- [webbook.nist.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chemsynthesis.com [chemsynthesis.com]
